molecular formula C14H10F3N3O B12596818 Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]- CAS No. 872604-28-9

Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-

Cat. No.: B12596818
CAS No.: 872604-28-9
M. Wt: 293.24 g/mol
InChI Key: NRZRVPKMQOBTBN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process can be carried out under various conditions, including the use of photoredox catalysts or transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the carbazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application, but they often involve key enzymes and receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]- is unique due to the specific combination of the trifluoromethyl group and the carbazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

872604-28-9

Molecular Formula

C14H10F3N3O

Molecular Weight

293.24 g/mol

IUPAC Name

[6-(trifluoromethyl)-9H-carbazol-2-yl]urea

InChI

InChI=1S/C14H10F3N3O/c15-14(16,17)7-1-4-11-10(5-7)9-3-2-8(19-13(18)21)6-12(9)20-11/h1-6,20H,(H3,18,19,21)

InChI Key

NRZRVPKMQOBTBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=C(C=C3)NC(=O)N

Origin of Product

United States

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